(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 301.72 g/mol. It features a benzamide functional group and a chlorophenyl substituent, which contribute to its unique chemical properties. The compound is characterized by its (Z) configuration, indicating that the highest priority substituents on the double bond are on the same side, which can influence its biological activity and reactivity in various chemical processes .
The reactivity of (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid can be attributed to its functional groups. Key reactions include:
Research indicates that (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid exhibits notable biological activities, including:
The synthesis of (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid typically involves several steps:
(Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid has potential applications in various fields:
Studies on (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid interactions have focused on:
Several compounds share structural similarities with (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-(4-Chlorophenyl)acrylic acid | 1615-02-7 | 0.97 |
3-(3-Chlorophenyl)acrylic acid | 1866-38-2 | 0.97 |
3-(2,6-Dichlorophenyl)acrylic acid | 5345-89-1 | 0.86 |
3-Chloro-4-fluorocinnamic acid | 155814-22-5 | 0.75 |
(E)-3-(4-Chlorophenyl)acrylaldehyde | 49678-02-6 | 0.82 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Notably, (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid's unique combination of a benzamide group with chlorophenyl substitution sets it apart from others, potentially enhancing its biological activity and utility in various applications .